molecular formula C17H25ClN2OS B13547521 N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride

N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride

Cat. No.: B13547521
M. Wt: 340.9 g/mol
InChI Key: ATQXHNZVKOOUNQ-UHFFFAOYSA-N
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Description

N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride is a complex organic compound with a molecular weight of 340.92 g/mol This compound is characterized by its unique bicyclic structure, which includes a thiabicyclo[321]octane ring system

Preparation Methods

The synthesis of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the aminomethylphenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride can be compared with other similar compounds such as comazaphilone I and various azaphilones. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride lies in its bicyclic structure and the presence of the aminomethylphenyl group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H25ClN2OS

Molecular Weight

340.9 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide;hydrochloride

InChI

InChI=1S/C17H24N2OS.ClH/c1-17(8-14-6-7-15(9-17)21-14)16(20)19-11-13-4-2-12(10-18)3-5-13;/h2-5,14-15H,6-11,18H2,1H3,(H,19,20);1H

InChI Key

ATQXHNZVKOOUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC(C1)S2)C(=O)NCC3=CC=C(C=C3)CN.Cl

Origin of Product

United States

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